![molecular formula C10H13N3 B1466252 (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266789-92-7](/img/structure/B1466252.png)
(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
“(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the molecular formula C6H13Cl2N3 . It is also known as 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Imidazole derivatives have been extensively studied for their antibacterial properties. They are known to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound could potentially be synthesized and evaluated for its efficacy in inhibiting bacterial growth in culture mediums, contributing to the development of new antibacterial agents.
Antitubercular Activity
Research has shown that certain imidazole derivatives can be synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . This compound could be explored for its potential use in treating tuberculosis, especially given the increasing resistance to current medications.
Antiviral Applications
The imidazole ring is a core structure in many antiviral agents. Derivatives of imidazole have been used in the synthesis of compounds with antiviral activities . This particular compound could be researched for its effectiveness against various viral infections, contributing to the field of antiviral drug development.
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the development of treatments for conditions characterized by inflammation and pain . The compound could be assessed for its potential to reduce inflammation and alleviate pain in clinical settings.
Antidiabetic Potential
Some imidazole derivatives have been identified to possess antidiabetic properties. They can play a role in regulating blood sugar levels and could be used in the management of diabetes . The compound’s efficacy as an antidiabetic agent could be an area of significant research interest.
Antioxidant Properties
Imidazole derivatives can also act as antioxidants, protecting cells from oxidative stress and damage . This compound could be explored for its antioxidant capacity, which may have implications in preventing or treating diseases associated with oxidative stress.
Development of Chemotherapeutic Agents
Given the broad range of biological activities exhibited by imidazole derivatives, they are important synthons in the development of chemotherapeutic agents . The compound could be a key intermediate in synthesizing new drugs with high chemotherapeutic values, addressing public health problems related to antimicrobial resistance (AMR).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on their specific chemical structure and the biological target. They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine” is not explicitly mentioned in the retrieved papers.
Future Directions
properties
IUPAC Name |
(1-ethylbenzimidazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJCGJKQPGOUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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